

# 3-(Methylamino)-3-phenylpropanoic Acid: A Key Intermediate in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(Methylamino)-3-phenylpropanoic acid

**Cat. No.:** B042027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

**3-(Methylamino)-3-phenylpropanoic acid**, also known by its synonym  $\beta$ -(Methylamino)benzenepropanoic acid, is a substituted  $\beta$ -amino acid derivative. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a crucial chemical intermediate in the synthesis of more complex, pharmacologically active molecules. This technical guide provides an overview of the known applications of **3-(Methylamino)-3-phenylpropanoic acid**, with a focus on its utility in the development of therapeutic agents.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(Methylamino)-3-phenylpropanoic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> |
| Molecular Weight  | 179.22 g/mol                                    |
| CAS Number        | 76497-43-3                                      |
| Appearance        | White to off-white crystalline powder           |
| Melting Point     | Not reported                                    |
| Boiling Point     | 301.8 °C at 760 mmHg (Predicted)                |
| Solubility        | Slightly soluble in water                       |

## Role as a Synthetic Intermediate

The primary documented application of **3-(Methylamino)-3-phenylpropanoic acid** is as a building block in the synthesis of antagonists for the platelet fibrinogen receptor, also known as Glycoprotein IIb/IIIa (GP IIb/IIIa).

## Platelet Fibrinogen Receptor (GP IIb/IIIa) Antagonists

The platelet fibrinogen receptor (GP IIb/IIIa) is a key player in the final common pathway of platelet aggregation, a critical process in thrombosis. Antagonists of this receptor are potent antiplatelet agents used in the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.

The synthesis of certain GP IIb/IIIa antagonists utilizes **3-(Methylamino)-3-phenylpropanoic acid** as a precursor to introduce a specific pharmacophore. The structural backbone of this amino acid derivative is incorporated into the final drug molecule, contributing to its binding affinity and selectivity for the receptor.

Below is a generalized workflow illustrating the use of **3-(Methylamino)-3-phenylpropanoic acid** in the synthesis of a hypothetical platelet fibrinogen receptor antagonist.



[Click to download full resolution via product page](#)

Synthetic workflow for a GP IIb/IIIa antagonist.

## Potential Therapeutic Areas (Indirect)

While **3-(Methylamino)-3-phenylpropanoic acid** itself is not a therapeutic agent, the final products derived from it target a range of cardiovascular diseases. The therapeutic areas where its derivatives have potential applications are summarized in Table 2.

| Therapeutic Area         | Target                                     | Mechanism of Action of Final Product |
|--------------------------|--------------------------------------------|--------------------------------------|
| Cardiovascular Disease   | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Inhibition of platelet aggregation   |
| Thrombosis               | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Prevention of blood clot formation   |
| Acute Coronary Syndromes | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Reduction of ischemic events         |

## Experimental Protocols

Detailed experimental protocols for the synthesis of specific platelet fibrinogen receptor antagonists are proprietary and typically found within patent literature. However, a general procedure for a key synthetic step involving **3-(Methylamino)-3-phenylpropanoic acid**, such as amide bond formation, is outlined below. This protocol is illustrative and would require optimization for a specific synthetic route.

General Protocol for Amide Coupling:

- Activation of the Carboxylic Acid: **3-(Methylamino)-3-phenylpropanoic acid** (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) and an activator (e.g., N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBr)) (1.1 equivalents) are added. The reaction is stirred at room temperature for 1-2 hours.

- Amine Addition: The desired amine-containing scaffold molecule (1 equivalent) is added to the reaction mixture.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO<sub>3</sub> solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

The following diagram illustrates the logical flow of a typical synthetic chemistry experiment.



[Click to download full resolution via product page](#)

General experimental workflow in synthetic chemistry.

## Conclusion

**3-(Methylamino)-3-phenylpropanoic acid** is a valuable molecule in the field of medicinal chemistry, primarily serving as a key building block for the synthesis of potent therapeutic agents. Its utility in the construction of platelet fibrinogen receptor antagonists highlights its importance in the development of drugs for cardiovascular diseases. While direct therapeutic applications are not currently established, its role as a synthetic intermediate underscores its significance in the drug discovery and development pipeline. Further research into derivatives of this compound may unveil novel therapeutic opportunities in various disease areas.

- To cite this document: BenchChem. [3-(Methylamino)-3-phenylpropanoic Acid: A Key Intermediate in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042027#potential-therapeutic-applications-of-3-methylamino-3-phenylpropanoic-acid\]](https://www.benchchem.com/product/b042027#potential-therapeutic-applications-of-3-methylamino-3-phenylpropanoic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)